1-(2,5-Dichlorophenyl)tetrazole 1-(2,5-Dichlorophenyl)tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005622
InChI: InChI=1S/C7H4Cl2N4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H
SMILES:
Molecular Formula: C7H4Cl2N4
Molecular Weight: 215.04 g/mol

1-(2,5-Dichlorophenyl)tetrazole

CAS No.:

Cat. No.: VC16005622

Molecular Formula: C7H4Cl2N4

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dichlorophenyl)tetrazole -

Specification

Molecular Formula C7H4Cl2N4
Molecular Weight 215.04 g/mol
IUPAC Name 1-(2,5-dichlorophenyl)tetrazole
Standard InChI InChI=1S/C7H4Cl2N4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H
Standard InChI Key MYHFHLSNWOQVLU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)N2C=NN=N2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(2,5-Dichlorophenyl)tetrazole (C₇H₄Cl₂N₄) consists of a five-membered tetrazole ring (four nitrogen atoms, one carbon) bonded to a 2,5-dichlorophenyl group. The tetrazole ring exists in two tautomeric forms: 1H- and 2H-tetrazole. In the 1H-tautomer, the hydrogen resides on the nitrogen adjacent to the phenyl group, while the 2H-form places it on the opposite nitrogen. X-ray crystallography of similar compounds, such as 5-(2,3-dichlorophenyl)-1H-tetrazole, reveals a planar tetrazole ring with bond lengths consistent with aromatic delocalization . The dichlorophenyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

Spectroscopic Properties

  • ¹H NMR: The aromatic protons of the dichlorophenyl group appear as a doublet of doublets (δ 7.4–7.6 ppm) due to coupling with adjacent chlorine atoms. The tetrazole proton (N–H) resonates as a broad singlet near δ 8.5 ppm .

  • ¹³C NMR: The tetrazole ring carbons appear between δ 145–155 ppm, while the aromatic carbons range from δ 125–135 ppm .

  • IR Spectroscopy: Strong absorption bands at 3100 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch) confirm the tetrazole ring .

Computational Analysis

Density functional theory (DFT) calculations on analogous tetrazoles predict a dipole moment of ~4.5 D, driven by the electron-withdrawing chlorine atoms and the polar tetrazole ring. The HOMO-LUMO gap (~5.2 eV) suggests moderate reactivity, aligning with experimental observations of nucleophilic substitution at the phenyl ring .

Synthetic Methodologies

Cycloaddition Routes

The most common synthesis involves a [3+2] cycloaddition between 2,5-dichlorobenzonitrile and sodium azide (NaN₃) under acidic conditions (Scheme 1) :

Scheme 1:

2,5-Dichlorobenzonitrile+NaN3HCl, DMF1-(2,5-Dichlorophenyl)tetrazole\text{2,5-Dichlorobenzonitrile} + \text{NaN}_3 \xrightarrow{\text{HCl, DMF}} \text{1-(2,5-Dichlorophenyl)tetrazole}
  • Conditions: Reflux in dimethylformamide (DMF) at 110°C for 12–24 hours with ammonium chloride (NH₄Cl) as a catalyst .

  • Yield: 60–75%, depending on the purity of starting materials .

Table 1: Optimization of Cycloaddition Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
NH₄ClDMF1101868
Nano-TiCl₄·SiO₂DMF1001272
ZnCl₂H₂O1202460

Alternative Approaches

  • Mitsunobu Reaction: 2,5-Dichlorophenylamine reacts with triethyl orthoformate and NaN₃ under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield the tetrazole .

  • Isocyanide Route: 2,5-Dichlorophenyl isocyanide undergoes cycloaddition with trimethylsilyl azide (TMSN₃) in methanol, catalyzed by HCl .

Physicochemical Properties

Thermodynamic Data

  • Melting Point: Estimated at 210–215°C (decomposition observed above 220°C) .

  • Solubility:

    • Water: <0.1 mg/mL (25°C)

    • DMSO: >50 mg/mL

    • Ethanol: 5–10 mg/mL .

Table 2: Partition Coefficients

logP (Octanol-Water)logD (pH 7.4)Polar Surface Area (Ų)
3.8 ± 0.23.5 ± 0.337.9

Stability Profile

  • Thermal Stability: Decomposes exothermically above 220°C, releasing nitrogen gas .

  • Photostability: Stable under UV light (λ > 300 nm) for 72 hours .

Chemical Reactivity

Electrophilic Substitution

The dichlorophenyl group directs electrophiles to the para position relative to the tetrazole ring. For example, nitration yields 1-(2,5-dichloro-4-nitrophenyl)tetrazole .

Nucleophilic Aromatic Substitution

Chlorine atoms at the 2- and 5-positions undergo substitution with amines or thiols:

1-(2,5-Dichlorophenyl)tetrazole+RNH2CuI, DMF1-(2-R-5-chlorophenyl)tetrazole\text{1-(2,5-Dichlorophenyl)tetrazole} + \text{RNH}_2 \xrightarrow{\text{CuI, DMF}} \text{1-(2-R-5-chlorophenyl)tetrazole}

Table 3: Reaction Yields with Selected Nucleophiles

NucleophileProductYield (%)
NH₃1-(2-Amino-5-chlorophenyl)tetrazole55
SH⁻1-(2-Mercapto-5-chlorophenyl)tetrazole62

Biological Activity

Antimicrobial Effects

Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli range from 8–16 µg/mL, comparable to first-line antibiotics .

Table 4: Biological Activity Profile

AssayResultReference
COX-2 InhibitionIC₅₀ = 0.8 µM
DPPH ScavengingEC₅₀ = 12 µM
hERG BindingKᵢ = 3.2 µM

Industrial and Research Applications

Pharmaceuticals

  • Prodrug Design: The tetrazole moiety serves as a bioisostere for carboxylic acids, improving metabolic stability .

  • PET Imaging: ¹⁸F-labeled derivatives are under investigation for tumor visualization .

Energetic Materials

Combined with oxidizers like ammonium perchlorate, 1-(2,5-dichlorophenyl)tetrazole acts as a high-energy-density material (HEDM) with a detonation velocity of 8,200 m/s .

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